molecular formula C21H18N4O2S2 B2886484 3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 489424-54-6

3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2886484
CAS RN: 489424-54-6
M. Wt: 422.52
InChI Key: RVMRFVKUZJUQQM-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized and analyzed for anti-inflammatory properties and anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry .

Scientific Research Applications

Fluorescent Probes Development

A study conducted by Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel quinoline derivatives, demonstrating the fluorescent properties of these compounds in various organic solvents. Their research highlighted the potential of these compounds, including structures related to "3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide", as blue-green fluorescent probes for potential applications in bioimaging and molecular markers (Bodke, Y., Shankerrao, S., & Harishkumar, H. N. (2013)).

Heterocyclic Compounds Synthesis

Bakhite (2001) explored the synthesis of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and related condensed heterocyclic systems. This research demonstrates the chemical versatility and potential pharmacological applications of compounds like "this compound", indicating their significance in developing new therapeutic agents (Bakhite, E. A. (2001)).

Novel Chemical Synthesis Methods

Research by El’chaninov and Aleksandrov (2017) on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline showcases the development of new methodologies for constructing complex heterocyclic systems. This study underlines the importance of innovative synthetic strategies in accessing structurally diverse quinoline derivatives for further chemical and pharmacological exploration (El’chaninov, M. M., & Aleksandrov, А. (2017)).

Antimicrobial and Antitumor Activities

The work by Palkar et al. (2017) on designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide highlights the potential antibacterial activity of these compounds. It suggests that derivatives of "this compound" could be promising candidates for developing new antibacterial agents (Palkar, M., Patil, A., Hampannavar, G., et al. (2017)).

properties

IUPAC Name

3-amino-N-(1,3-benzothiazol-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-21(2)8-13-10(14(26)9-21)7-11-16(22)17(29-19(11)23-13)18(27)25-20-24-12-5-3-4-6-15(12)28-20/h3-7H,8-9,22H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRFVKUZJUQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=NC5=CC=CC=C5S4)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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